molecular formula C14H14Hg B14537964 (2,4-Dimethylphenyl)(phenyl)mercury CAS No. 62438-67-9

(2,4-Dimethylphenyl)(phenyl)mercury

Cat. No.: B14537964
CAS No.: 62438-67-9
M. Wt: 382.85 g/mol
InChI Key: LUORMECTSDEOHN-UHFFFAOYSA-N
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Description

(2,4-Dimethylphenyl)(phenyl)mercury is an organomercury compound characterized by a mercury atom bonded to two distinct aromatic groups: a 2,4-dimethylphenyl ring and a phenyl ring. For example, similar compounds like bis(pentafluorophenyl)mercury are prepared by reacting mercury(II) salts with aryl precursors under controlled conditions .

The presence of methyl substituents on the aryl ring likely enhances steric bulk and modifies electronic properties compared to simpler phenylmercury derivatives.

Properties

CAS No.

62438-67-9

Molecular Formula

C14H14Hg

Molecular Weight

382.85 g/mol

IUPAC Name

(2,4-dimethylphenyl)-phenylmercury

InChI

InChI=1S/C8H9.C6H5.Hg/c1-7-4-3-5-8(2)6-7;1-2-4-6-5-3-1;/h3-4,6H,1-2H3;1-5H;

InChI Key

LUORMECTSDEOHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)[Hg]C2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethylphenyl)(phenyl)mercury typically involves the reaction of phenylmercuric chloride with 2,4-dimethylphenylmagnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

PhHgCl+2,4-(CH3)2C6H3MgBrThis compound+MgBrCl\text{PhHgCl} + \text{2,4-(CH}_3\text{)}_2\text{C}_6\text{H}_3\text{MgBr} \rightarrow \text{this compound} + \text{MgBrCl} PhHgCl+2,4-(CH3​)2​C6​H3​MgBr→this compound+MgBrCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethylphenyl)(phenyl)mercury undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury(II) derivatives.

    Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.

    Substitution: The phenyl or 2,4-dimethylphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) chloride, while substitution reactions can produce various organomercury compounds with different functional groups.

Scientific Research Applications

(2,4-Dimethylphenyl)(phenyl)mercury has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.

    Biology: Studies on the biological activity of organomercury compounds often involve this compound to understand their effects on biological systems.

    Medicine: Research into the potential therapeutic uses of organomercury compounds includes investigations into their antimicrobial and anticancer properties.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2,4-Dimethylphenyl)(phenyl)mercury exerts its effects involves the interaction of the mercury center with various molecular targets. The mercury atom can form strong bonds with sulfur-containing biomolecules, such as cysteine residues in proteins, leading to inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Comparisons

Compound Molecular Formula Substituent Effects Key Structural Features Reference
(2,4-Dimethylphenyl)(phenyl)mercury C₁₄H₁₄Hg Electron-donating methyl groups Steric hindrance from 2,4-dimethyl group Inferred
Diphenylmercury C₁₂H₁₀Hg No substituents Linear Hg-C bonds; symmetrical structure
Bis(pentafluorophenyl)mercury C₁₂F₁₀Hg Strong electron-withdrawing F groups Short Hg-C bonds due to electronegativity
Phenylmercuric acetate C₈H₈HgO₂ Acetate counterion Hg-O coordination; polarizable structure
  • Electronic Effects : Unlike bis(pentafluorophenyl)mercury, which features electron-withdrawing fluorine substituents enhancing Hg-C bond strength , the methyl groups in this compound are electron-donating, possibly weakening Hg-C bonds and increasing susceptibility to cleavage.

Toxicity and Environmental Impact

  • Diphenylmercury : Highly toxic due to Hg-C bond stability, leading to bioaccumulation .
  • Phenylmercuric acetate : Rapid degradation in aqueous environments but poses acute toxicity risks .
  • However, its environmental persistence remains a concern.

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